molecular formula C15H13ClN2O3 B13379052 4-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

4-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B13379052
M. Wt: 304.73 g/mol
InChI Key: DLCOJHCQSSVAEL-RQZCQDPDSA-N
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Description

4-Chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide (abbreviated as DHPEBH for clarity in this section) is a Schiff base synthesized via condensation of 4-chlorobenzohydrazide with 1-(2,4-dihydroxyphenyl)ethanone. Its structure features a benzohydrazide core linked to a 2,4-dihydroxyphenyl ethylidene moiety, with a chlorine substituent at the para position of the benzene ring. Key properties include:

  • Hydrogen bonding: The phenolic -OH and amide N-H groups participate in intra- and intermolecular hydrogen bonds, influencing crystallinity and stability .
  • Metal coordination: DHPEBH acts as a polydentate ligand, forming complexes with Cu(II), Ni(II), Co(II), and Mn(II) via its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen .
  • Synthesis: Typically prepared under reflux in ethanol with yields exceeding 80% .

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9(13-7-6-12(19)8-14(13)20)17-18-15(21)10-2-4-11(16)5-3-10/h2-8,19-20H,1H3,(H,18,21)/b17-9+

InChI Key

DLCOJHCQSSVAEL-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2,4-dihydroxyacetophenone. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst. The mixture is stirred at an elevated temperature (around 80°C) for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by evaporating the solvent and recrystallizing the crude product from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bonding interactions and thermal stability .
  • Bulky substituents (e.g., methoxy) reduce solubility in polar solvents .
  • The 2,4-dihydroxy configuration in DHPEBH optimizes metal chelation compared to mono-hydroxy analogues .

Key Observations :

  • Coumarin-indolyl hybrids exhibit potent anti-parasitic activity, highlighting the role of hybrid pharmacophores .
2.3 Metal Complexation Behavior

DHPEBH and analogues demonstrate diverse coordination chemistry:

Compound Metal Complex Geometry/Application Reference
DHPEBH-Cu(II) Cu(II) dimer Square-planar; weak Cu–O bridges
DHPEBH-Ni(II) Octahedral Catalytic applications explored
4-Chloro-N'-(pyridin-3-ylmethylidene)benzohydrazide Zn(II) complexes Luminescent materials

Key Observations :

  • DHPEBH’s three dissociable protons (pKa ~3, 7, 9) enable pH-dependent binding to multiple metal ions .
  • Pyridyl-substituted analogues form luminescent Zn(II) complexes, suggesting optoelectronic utility .

Structural and Electronic Insights

  • Hydrogen Bonding : DHPEBH forms dimeric structures via O–H···N and N–H···O interactions, stabilizing its crystal lattice . In contrast, nitro-substituted analogues exhibit stronger H-bonding due to electron-withdrawing effects .
  • Electronic Effects : Chlorine at the para position enhances electrophilicity, favoring nucleophilic interactions in biological systems. Methoxy groups increase electron density, reducing reactivity .

Biological Activity

4-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound has the following chemical formula: C15H13ClN2O3C_{15}H_{13}ClN_2O_3 and features a benzohydrazide backbone with a chloro group and a dihydroxyphenyl substituent. The structural configuration includes a trans configuration concerning the C=N double bond, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of benzohydrazides exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the effectiveness of benzohydrazide derivatives against various microbial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multiple pathogens.

Case Studies

  • Mycobacterium tuberculosis : In vitro studies indicated that certain hydrazone derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis. For instance, hydrazones derived from related structures showed minimum inhibitory concentrations (MICs) as low as 4 µM for potent derivatives .
  • Gram-positive and Gram-negative Bacteria : The compound was tested against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated effective inhibition at concentrations ranging from ≤0.49 to 3.9 µM .

Comparative Efficacy Table

CompoundTarget PathogenMIC (µM)Reference
This compoundMRSA≤3.9
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideM. tuberculosis4
N'-(substituted benzylidene)Various gram-positive bacteria1.67

Anticancer Activity

The anticancer properties of the compound have also been investigated, with some derivatives showing cytotoxic effects on cancer cell lines.

Findings

  • In vitro assessments have shown that certain benzohydrazide derivatives can inhibit the growth of cancer cells significantly.
  • For example, compounds derived from similar structures have demonstrated antiproliferative activities against various tumor cell lines, indicating potential for further development in cancer therapeutics .

While specific mechanisms for this compound remain under investigation, related compounds often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : Many hydrazones function by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Targets : The ability to form hydrogen bonds and interact with cellular components may contribute to their bioactivity.

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